Zomepirac glucuronide
Overview
Description
Zomepirac glucuronide is a metabolite of zomepirac, a nonsteroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to adverse effects such as immunological reactions and renal toxicity . Zomepirac is metabolized to its acyl glucuronide form, which is reactive and unstable, and has been implicated in the drug's toxicity . This metabolite can form covalent adducts with proteins, potentially leading to toxicological consequences .
Synthesis Analysis
Zomepirac glucuronide is formed through the metabolism of zomepirac by UDP-glucuronosyltransferase, a process that typically serves as a detoxification pathway [
Scientific Research Applications
Pharmacological Properties and Analgesic Efficacy of Zomepirac
Zomepirac, chemically related to non-steroidal anti-inflammatory agents like tolmetin, has been extensively studied for its analgesic properties and efficacy. Zomepirac demonstrates potent inhibition of prostaglandin synthesis, similar to aspirin and other NSAIDs, which contributes to its analgesic and anti-inflammatory effects. Notably, in animal models, it has shown more potent anti-inflammatory activity than aspirin. Despite its ulcerogenic activity demonstrated in animals, long-term studies in humans indicated a relatively low incidence of gastrointestinal bleeding and peptic ulcer. Zomepirac's elimination involves extensive urinary excretion, with the major metabolite being zomepirac glucuronide, contributing to approximately 57% of the radioactivity after a 25mg dose (Morley et al., 1982).
Pharmacokinetic Profile and Clinical Efficacy
Zomepirac exhibits comprehensive absorption when orally administered and is extensively bound to plasma albumin. Its pharmacokinetics are characterized by a half-life of about 4 hours, although this may increase with multiple doses. Clinically, zomepirac has demonstrated efficacy in managing acute pain of moderate to severe intensity and chronic pain conditions like osteoarthritis. It has been compared favorably with other analgesics and NSAIDs in terms of efficacy and has a lower incidence of certain side effects like gastrointestinal disturbances and hearing disorders (Morley et al., 1982).
Metabolism and Implications in Drug Monitoring
Zomepirac undergoes extensive metabolism, predominantly through glucuronidation. The formation of biologically active or reactive glucuronides and their potential role in the pharmacokinetics and pharmacodynamics of drugs like zomepirac has been a subject of study. Understanding the role of glucuronidation and the activity of metabolites like zomepirac glucuronide can be crucial in therapeutic drug monitoring, optimizing therapeutic outcomes, and understanding drug interactions and side effects (Shipkova & Wieland, 2005).
Safety And Hazards
Future Directions
The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial . Despite important advances in the analytical methodology used to detect, identify, and quantify acyl glucuronides in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their acyl glucuronide metabolites . This area of research could benefit from further investigation.
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO9/c1-9-7-12(23(2)14(9)15(25)10-3-5-11(22)6-4-10)8-13(24)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h3-7,16-19,21,26-28H,8H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKIZYZSHHXJZ-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226775 | |
Record name | Zomepirac glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zomepirac glucuronide | |
CAS RN |
75871-31-7 | |
Record name | β-D-Glucopyranuronic acid, 1-[5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75871-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zomepirac glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075871317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zomepirac glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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